Cas no 109831-70-1 (4,6-diaminopyrimidine-5-carbonitrile)

4,6-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with amino groups at the 4 and 6 positions and a cyano group at the 5 position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyrimidine ring and functional groups enable diverse transformations, including nucleophilic substitutions and cyclization reactions. The compound is particularly useful in the preparation of purine analogs, antiviral agents, and kinase inhibitors. High purity grades ensure consistent performance in research and industrial applications. Its stability under standard conditions and compatibility with common solvents further enhance its utility in synthetic chemistry.
4,6-diaminopyrimidine-5-carbonitrile structure
109831-70-1 structure
商品名:4,6-diaminopyrimidine-5-carbonitrile
CAS番号:109831-70-1
MF:C5H5N5
メガワット:135.1267
CID:128566
PubChem ID:13805343

4,6-diaminopyrimidine-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Pyrimidinecarbonitrile,4,6-diamino-
    • 4,6-diamino-5-cyanopyrimidine
    • 4,6-diaminopyrimidine-5-carbonitrile
    • 4,6-DIAMINO-5-PYRIMIDINECARBONITRILE
    • AB42164
    • AGN-PC-00O2AS
    • CTK8G5534
    • KB-198328
    • SureCN890661
    • 5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI)
    • 109831-70-1
    • BTVHLEVGNAQTBN-UHFFFAOYSA-N
    • FT-0704145
    • MFCD07760605
    • CS-0162763
    • D83363
    • BS-14439
    • A906544
    • SCHEMBL890661
    • SY037286
    • AKOS006284623
    • DA-15603
    • MDL: MFCD07760605
    • インチ: InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10)
    • InChIKey: BTVHLEVGNAQTBN-UHFFFAOYSA-N
    • ほほえんだ: N#CC1=C(N)N=CN=C1N

計算された属性

  • せいみつぶんしりょう: 135.05465
  • どういたいしつりょう: 135.05449518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 102Ų

じっけんとくせい

  • PSA: 101.61

4,6-diaminopyrimidine-5-carbonitrile セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

4,6-diaminopyrimidine-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1080587-250mg
5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI)
109831-70-1 95%
250mg
$295 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ667-200mg
4,6-diaminopyrimidine-5-carbonitrile
109831-70-1 95%
200mg
2054.0CNY 2021-07-14
Chemenu
CM247702-1g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
1g
$374 2021-08-04
Chemenu
CM247702-10g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
10g
$1403 2021-08-04
Chemenu
CM247702-1g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
1g
$943 2023-02-03
eNovation Chemicals LLC
Y1080587-100mg
5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI)
109831-70-1 95%
100mg
$180 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233403-1g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
1g
¥4496.00 2024-08-09
Alichem
A089000246-10g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
10g
$1969.80 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FR701-25g
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
25g
19800CNY 2021-05-07
Ambeed
A198478-250mg
4,6-Diaminopyrimidine-5-carbonitrile
109831-70-1 95%
250mg
$272.0 2024-04-26

4,6-diaminopyrimidine-5-carbonitrileに関する追加情報

Introduction to 4,6-diaminopyrimidine-5-carbonitrile (CAS No. 109831-70-1) and Its Applications in Modern Chemical Biology

4,6-diaminopyrimidine-5-carbonitrile, with the chemical identifier CAS No. 109831-70-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, a family of molecules widely recognized for their role in various biological processes and pharmaceutical applications. The presence of both amino and nitrile functional groups in its structure endows it with unique reactivity, making it a valuable scaffold for the synthesis of bioactive molecules.

The4,6-diaminopyrimidine-5-carbonitrile core structure is particularly intriguing because it can serve as a precursor for the development of a wide range of derivatives with distinct pharmacological properties. In recent years, there has been a surge in research focused on identifying and synthesizing novel pyrimidine-based compounds that exhibit therapeutic potential. This interest has been driven by the success of several pyrimidine derivatives in clinical trials and their demonstrated efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.

One of the most compelling aspects of 4,6-diaminopyrimidine-5-carbonitrile is its ability to undergo diverse chemical transformations. The amino groups at the 4- and 6-positions can be readily modified through reactions such as acylation, alkylation, or coupling with other biomolecules, while the nitrile group at the 5-position can be hydrolyzed to form a carboxylic acid or further functionalized into other nitrogen-containing heterocycles. These reactivity patterns make it an ideal building block for medicinal chemists seeking to design new drugs.

In the realm of drug discovery, 4,6-diaminopyrimidine-5-carbonitrile has been explored as a scaffold for kinase inhibitors, which are known to play a crucial role in regulating cellular signaling pathways. Several studies have demonstrated that pyrimidine-based kinase inhibitors can effectively target aberrant signaling pathways associated with cancer and other diseases. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many tumor cells and contribute to uncontrolled cell growth.

Recent advances in computational chemistry and high-throughput screening have accelerated the process of identifying lead compounds from libraries of4,6-diaminopyrimidine-5-carbonitrile-based derivatives. These techniques allow researchers to predict the binding affinity of small molecules to biological targets with high accuracy, thereby streamlining the drug discovery pipeline. As a result, several novel4,6-diaminopyrimidine-5-carbonitrile derivatives have entered preclinical development pipelines for their potential therapeutic applications.

TheCAS No. 109831-70-1 designation ensures that researchers can reliably obtain this compound from chemical suppliers for their experiments. The standardized identification system provided by CAS numbers is essential for ensuring consistency and reproducibility in scientific research. Moreover, having a well-characterized compound like 4,6-diaminopyrimidine-5-carbonitrile allows for detailed structural elucidation using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for understanding its reactivity and mode of action.

Beyond its applications in drug discovery, 4,6-diaminopyrimidine-5-carbonitrile has also found utility in materials science and agrochemical research. Pyrimidine-based compounds are known for their ability to form coordination complexes with metal ions, which can be exploited in the development of catalysts or luminescent materials. Additionally, some derivatives have shown herbicidal or fungicidal properties, making them valuable candidates for crop protection agents.

The synthesis of 4,6-diaminopyrimidine-5-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors such as malononitrile or urea derivatives. The synthesis often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, including catalytic processes that minimize waste and energy consumption.

In conclusion,4,6-diaminopyrimidine-5-carbonitrile (CAS No. 109831-70-1) is a multifaceted compound with significant potential in chemical biology and related fields. Its unique structural features and reactivity make it an invaluable scaffold for designing novel bioactive molecules. With ongoing research efforts focused on expanding its applications in medicine and materials science,4,6-diaminopyrimidine-5-carbonitrile is poised to remain at the forefront of scientific innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:109831-70-1)4,6-diaminopyrimidine-5-carbonitrile
A906544
清らかである:99%/99%
はかる:250mg/1g
価格 ($):245.0/448.0